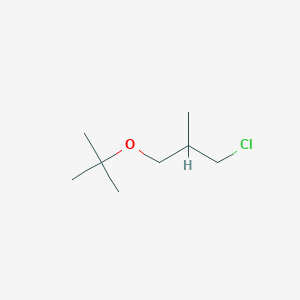

1-(Tert-butoxy)-3-chloro-2-methylpropane

Description

Contextualizing Halogenated Ethers in Synthetic Organic Chemistry

Halogenated ethers are organic compounds featuring an ether linkage (an oxygen atom connected to two alkyl or aryl groups) and one or more halogen atoms. wikipedia.orgchemeurope.com This class of compounds is significant in various fields, including their use as non-flammable and less toxic inhalation anesthetics compared to older agents like diethyl ether. chemeurope.com In synthetic organic chemistry, the presence of both an ether and a halogen provides dual functionality. The ether group is generally stable and unreactive, while the halogen atom serves as a reactive site, typically as a leaving group in nucleophilic substitution or elimination reactions. wikipedia.orgfrancis-press.com This allows for the selective transformation of one part of the molecule while the ether linkage remains intact, a useful feature in the synthesis of complex molecules.

Structural Features and their Implications for Reactivity of 1-(Tert-butoxy)-3-chloro-2-methylpropane

The reactivity of this compound is dictated by the interplay of its three key structural components: the primary alkyl chloride, the tert-butoxy (B1229062) group, and the methyl group at the C-2 position.

The presence of a chlorine atom on a primary carbon is a defining feature of the molecule's reactivity. Primary alkyl halides are prime candidates for bimolecular nucleophilic substitution (SN2) reactions. numberanalytics.comncert.nic.in In an SN2 reaction, a nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion in a single, concerted step. numberanalytics.com

The efficiency of this reaction is influenced by several factors:

Leaving Group Ability : The reactivity of alkyl halides in substitution reactions follows the order RI > RBr > RCl > RF, reflecting the strength of the carbon-halogen bond. numberanalytics.commsu.edu While chlorides are less reactive than bromides and iodides, they are still effective leaving groups in many synthetic transformations. msu.edu

Steric Hindrance : SN2 reactions are highly sensitive to steric bulk around the reaction center. Primary alkyl halides, with minimal substitution, are the most reactive towards SN2 pathways, whereas tertiary halides are the least reactive due to steric hindrance. ncert.nic.inlearncbse.in The primary nature of the chloride in this compound suggests a predisposition towards SN2 reactions. masterorganicchemistry.com

| Alkyl Halide Type | Favored Substitution Mechanism | Relative Rate of SN2 Reaction | Reason |

|---|---|---|---|

| Primary (RCH₂-X) | SN2 | Fastest | Minimal steric hindrance allows for backside attack by the nucleophile. ncert.nic.in |

| Secondary (R₂CH-X) | SN1 or SN2 | Intermediate | Increased steric hindrance slows the SN2 reaction; carbocation formation is possible for SN1. masterorganicchemistry.com |

| Tertiary (R₃C-X) | SN1 | Very Slow / No Reaction | Severe steric hindrance prevents SN2 backside attack; reaction proceeds through a stable carbocation. numberanalytics.comncert.nic.in |

The tert-butoxy group, -OC(CH₃)₃, is a large and sterically demanding substituent. Its presence significantly influences the molecule's properties and reactivity. researchgate.net

Steric Shielding : The bulkiness of the tert-butyl group provides steric hindrance. researchgate.netfiveable.me In this compound, this bulk is positioned two carbons away (at the γ-position) from the primary chloride. While not directly attached to the reactive carbon, its size can still influence the approach of nucleophiles, potentially slowing the rate of SN2 reaction compared to a less hindered analogue like 1-chloro-3-methoxy-2-methylpropane.

Protecting Group Functionality : The tert-butyl group is widely used as a protecting group for alcohols and other functionalities in organic synthesis because of its stability under many reaction conditions and its ease of removal under acidic conditions. ontosight.aifiveable.mewikipedia.org While the tert-butoxy group in this molecule is part of a stable ether linkage, its presence is characteristic of structures designed during complex syntheses where functional group protection is necessary.

Chemical Stability : Ethers are generally unreactive, and those containing a tert-butyl group are particularly resistant to acidic cleavage due to the steric hindrance around the ether oxygen. fiveable.me This stability ensures that the ether portion of the molecule remains unchanged during reactions targeting the alkyl chloride.

The carbon atom at the second position of the propane (B168953) chain is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), a chloromethyl group (-CH₂Cl), and a (tert-butoxymethyl) group (-CH₂OC(CH₃)₃). This makes it a chiral center, meaning the molecule is not superimposable on its mirror image. tru.ca

As a result, this compound can exist as a pair of enantiomers, (R)-1-(tert-butoxy)-3-chloro-2-methylpropane and (S)-1-(tert-butoxy)-3-chloro-2-methylpropane. If this compound were used in the synthesis of a chiral drug or natural product, the stereochemistry at this center would be of critical importance. Reactions involving this molecule could be designed to be stereospecific (preserving the existing stereochemistry) or stereoselective (favoring the formation of one new stereoisomer over another), depending on the reagents and conditions used. msu.edu

Historical Trajectory of Research on Related tert-Butyl Derivatives and Chloropropanes

The scientific understanding of this compound is built upon decades of research into simpler, related molecules.

The tert-butyl group has long been recognized for its unique steric properties. nih.gov A common and historically significant tert-butyl derivative is tert-butyl chloride (2-chloro-2-methylpropane). Its synthesis is a classic laboratory preparation, often involving the reaction of tert-butyl alcohol with concentrated hydrochloric acid. uwimona.edu.jmprepchem.comchemicalbook.com This reaction proceeds through an SN1 mechanism, highlighting the stability of the tertiary carbocation intermediate, a foundational concept in organic chemistry. uwimona.edu.jm The use of the tert-butyl group as a protecting group in peptide synthesis was a major advancement, improving the efficiency of creating complex biological molecules. fiveable.me

Research into chloropropanes has also provided fundamental insights into halogenated alkanes. Studies have explored the synthesis and reactivity of various isomers, such as 1-chloropropane (B146392) and 2-chloropropane, which serve as intermediates for other organic syntheses. researchgate.net Early work established methods for producing these compounds and investigated their reactions, such as the formation of cyclopropane (B1198618) from 1,3-dichloropropane (B93676) using zinc. google.com These foundational studies on simple chloropropanes and tert-butyl compounds provide the chemical principles needed to predict the behavior of more complex molecules like this compound.

Structure

3D Structure

Properties

Molecular Formula |

C8H17ClO |

|---|---|

Molecular Weight |

164.67 g/mol |

IUPAC Name |

1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]propane |

InChI |

InChI=1S/C8H17ClO/c1-7(5-9)6-10-8(2,3)4/h7H,5-6H2,1-4H3 |

InChI Key |

LDYKXUGMAGABHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(C)(C)C)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Tert Butoxy 3 Chloro 2 Methylpropane

Strategies for Carbon-Halogen Bond Formation at the Primary Position

The conversion of a primary alcohol to a primary chloride is a fundamental transformation in organic synthesis. For a precursor such as 1-(tert-butoxy)-2-methylpropan-3-ol, the primary hydroxyl group must be selectively replaced by a chlorine atom. Care must be taken to select reagents that are compatible with the existing ether linkage and that minimize side reactions, such as rearrangements or elimination.

Several reliable methods are available for this transformation:

Thionyl Chloride (SOCl₂) : This is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds with the liberation of sulfur dioxide and hydrogen chloride gas. Often, a base like pyridine (B92270) is added to neutralize the HCl produced.

The Appel Reaction : This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (in this case, carbon tetrachloride, CCl₄) to convert an alcohol to the corresponding alkyl chloride under mild conditions. A major byproduct is triphenylphosphine oxide.

Oxalyl Chloride or Other Acyl Chlorides : In combination with a catalyst, such as dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, acyl chlorides can effectively chlorinate alcohols.

Lewis Acid Catalysis : While some Lewis acids like AlCl₃ can promote chlorination, they are often less effective for aliphatic alcohols and can lead to complex mixtures. scirp.org More specialized systems, such as titanium(IV) chloride as a catalyst with thionyl chloride, have been shown to be effective, particularly in controlling stereochemistry in cyclic systems. acs.org

A comparison of common chlorinating agents for primary alcohols is presented below.

| Reagent System | Typical Conditions | Key Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| SOCl₂ | Reflux, often with pyridine | SO₂, HCl | Gaseous byproducts are easily removed. | HCl is corrosive; reagent is moisture-sensitive. |

| PPh₃ / CCl₄ (Appel Reaction) | Mild, often at room temperature | Ph₃PO, CHCl₃ | Mild conditions, high yields. | Stoichiometric phosphine (B1218219) oxide byproduct can be difficult to remove. |

| (COCl)₂ / cat. DMF | Low temperature | CO, CO₂, HCl | Mild conditions, volatile byproducts. | Oxalyl chloride is toxic and moisture-sensitive. |

Methods for Constructing the tert-Butoxy (B1229062) Ether Linkage

The formation of the tert-butyl ether linkage is another critical step. This can be achieved either by starting with a molecule already containing the chloro-methylpropane backbone or by building the ether first.

Williamson Ether Synthesis : This classic Sₙ2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.com To synthesize the target molecule, one could react sodium tert-butoxide with a suitable 3-carbon electrophile like 1,3-dichloro-2-methylpropane. The primary chloride is more reactive towards Sₙ2 than the secondary one, allowing for selective ether formation at the C1 position. The alternative—reacting a tert-butyl halide with the alkoxide of 3-chloro-2-methylpropan-1-ol (B174840)—is not feasible as tertiary halides strongly favor elimination over substitution. masterorganicchemistry.com The reaction generally requires polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide. byjus.com

Acid-Catalyzed Addition to Isobutylene (B52900) : A highly atom-economical method for forming tert-butyl ethers is the acid-catalyzed addition of an alcohol to isobutylene. In this approach, 3-chloro-2-methylpropan-1-ol would be treated with an excess of isobutylene gas or liquid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or an ion-exchange resin like Amberlyst-15.

Catalytic Methods with (Boc)₂O : Modern approaches utilize di-tert-butyl carbonate ((Boc)₂O) as the tert-butyl source in the presence of a Lewis acid catalyst. For instance, Erbium(III) triflate (Er(OTf)₃) has been shown to be an effective and reusable catalyst for the tert-butylation of alcohols under solvent-free conditions. organic-chemistry.orgresearchgate.net

| Method | Reactants | Typical Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Sodium tert-butoxide + 1,3-dichloro-2-methylpropane | Polar aprotic solvent (e.g., DMF), 50-100 °C | Versatile and well-established. byjus.com | Generates salt byproduct; risk of elimination. |

| Acid-Catalyzed Addition | 3-chloro-2-methylpropan-1-ol + Isobutylene | Strong acid catalyst (e.g., H₂SO₄) | 100% atom economy; no byproducts. | Requires handling of gaseous isobutylene; strong acid needed. |

| Catalytic tert-Butylation | 3-chloro-2-methylpropan-1-ol + (Boc)₂O | cat. Er(OTf)₃, solvent-free | Mild, eco-friendly, reusable catalyst. organic-chemistry.orgresearchgate.net | (Boc)₂O is a more expensive reagent. |

Stereoselective Synthesis of 1-(Tert-butoxy)-3-chloro-2-methylpropane

The 2-methyl group in the propane (B168953) backbone represents a stereocenter. Therefore, the synthesis of enantiomerically pure (R)- or (S)-1-(tert-butoxy)-3-chloro-2-methylpropane requires stereocontrolled methodologies.

The key to an asymmetric synthesis is the establishment of the chiral center at C2. This is typically achieved by starting with or creating a chiral precursor, most logically an enantiomerically enriched derivative of 2-methyl-1,3-propanediol (B1210203).

Several strategies can be employed to access these chiral diols:

Asymmetric Aldol (B89426) Reaction : A powerful method involves the organocatalyzed aldol reaction between propanal and an electrophilic formaldehyde (B43269) equivalent. Catalysts such as L-proline and its derivatives can facilitate this reaction to produce a chiral 3-hydroxy-2-methylpropanal (B3052098) intermediate, which is then reduced to the desired chiral diol with high enantiomeric excess. acs.org

Enzymatic Resolution : The kinetic resolution of a racemic mixture of 2-methyl-1,3-propanediol esters using lipases can selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed alcohol, both in high enantiomeric purity. mdpi.com

Hydrogenation of Chiral Precursors : Asymmetric hydrogenation of a prochiral substrate, such as 2-methylene-1,3-propanediol, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) can directly generate the chiral 2-methyl-1,3-propanediol.

Once the chiral 2-methyl-1,3-propanediol is obtained, the subsequent steps must proceed without racemization and must selectively functionalize the two primary hydroxyl groups. This differentiation is a key challenge in diastereoselective control.

A common strategy involves:

Monoprotection : One of the two prochiral hydroxyl groups is selectively protected. This can be achieved using enzymatic methods or by employing a bulky protecting group (e.g., a trityl or silyl (B83357) group) that reacts preferentially at the less sterically hindered position if the substrate has other chiral centers influencing it.

Sequential Functionalization : With one hydroxyl group protected, the other can be converted to the desired functionality. For instance, the free hydroxyl could be tert-butylated.

Deprotection and Final Functionalization : The protecting group is then removed, revealing the second hydroxyl group, which can subsequently be chlorinated to yield the final enantiomerically pure product.

This sequence ensures that the stereochemical integrity of the C2 center is maintained throughout the synthesis and allows for the controlled introduction of the tert-butoxy and chloro groups at the C1 and C3 positions, respectively.

Atom-Economical and Sustainable Approaches in Synthesis

Green chemistry principles encourage the use of synthetic routes that maximize the incorporation of all reactant atoms into the final product (atom economy) and minimize waste and the use of hazardous substances. jocpr.com

Atom Economy : The concept of atom economy is a crucial metric for evaluating the "greenness" of a synthetic route. rsc.org

High Atom Economy : The acid-catalyzed addition of isobutylene to 3-chloro-2-methylpropan-1-ol is an exemplary atom-economical reaction, as it is an addition reaction with no byproducts, resulting in 100% atom economy.

Lower Atom Economy : In contrast, the Williamson ether synthesis generates a stoichiometric amount of salt byproduct (e.g., NaCl), reducing its atom economy. Similarly, the Appel reaction produces a full equivalent of triphenylphosphine oxide, which is considered waste.

Sustainable Approaches :

Catalysis : The use of catalytic reagents over stoichiometric ones is a cornerstone of green chemistry. The Er(OTf)₃-catalyzed tert-butylation is a sustainable method as the catalyst can be recovered and reused. organic-chemistry.org

Solvent Choice : Performing reactions under solvent-free conditions, as demonstrated in the Er(OTf)₃-catalyzed etherification, significantly reduces environmental impact. researchgate.net When solvents are necessary, greener alternatives to hazardous solvents like CCl₄ (used in the Appel reaction) should be sought.

Energy Efficiency : Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.orgresearchgate.net

| Reaction Step | Method | Theoretical Atom Economy | Notes |

|---|---|---|---|

| Ether Formation | Acid-Catalyzed Addition of Isobutylene | 100% | All atoms from reactants are incorporated into the product. |

| Williamson Synthesis (with NaOtBu and R-Cl) | < 100% | Generates stoichiometric NaCl byproduct. | |

| Chlorination | From Alcohol with SOCl₂ | < 100% | Generates SO₂ and HCl as byproducts. |

| Appel Reaction (PPh₃/CCl₄) | < 100% | Generates stoichiometric Ph₃PO and CHCl₃ byproducts. |

Reaction Mechanisms and Pathways Involving 1 Tert Butoxy 3 Chloro 2 Methylpropane

Nucleophilic Substitution Reactions of the Primary Alkyl Chloride

The primary alkyl chloride in 1-(Tert-butoxy)-3-chloro-2-methylpropane is the focal point of its reactivity, primarily through nucleophilic substitution. The reaction's course, whether it proceeds via an SN2 or SN1 mechanism, is dictated by several factors including the nature of the nucleophile, the solvent system, and the inherent structural features of the substrate itself.

Bimolecular Nucleophilic Substitution (SN2) Pathway Investigations

The SN2 pathway is a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group. For a primary alkyl halide such as this compound, the SN2 mechanism is generally anticipated. However, the steric bulk surrounding the reaction center can impede this pathway.

Stereoinversion Studies at the Primary Carbon

A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. Should the primary carbon of this compound be a stereocenter (which it is not in the parent molecule, but could be in isotopically labeled or substituted analogues), an SN2 reaction would be expected to proceed with complete inversion of configuration. This stereospecific outcome is a direct consequence of the backside attack by the nucleophile.

Influence of Nucleophile and Solvent on SN2 Kinetics

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. Strong, unhindered nucleophiles and polar aprotic solvents are known to favor the SN2 pathway. For this compound, the rate of substitution would be expected to increase with stronger nucleophiles. The choice of solvent is also critical; polar aprotic solvents, which solvate the cation but not the anionic nucleophile, would enhance the nucleophile's reactivity and promote the SN2 reaction.

Below is a hypothetical interactive data table illustrating the expected relative rates of SN2 reactions for this compound with various nucleophiles in a polar aprotic solvent.

| Nucleophile | Solvent | Expected Relative Rate |

| I⁻ | Acetone | High |

| Br⁻ | Acetone | Moderate |

| CN⁻ | DMSO | High |

| CH₃O⁻ | DMF | Moderate |

| H₂O | Acetone | Low |

Unimolecular Nucleophilic Substitution (SN1) Potential in Specific Conditions

While less common for primary alkyl halides, an SN1 mechanism can become competitive under certain conditions, particularly with weakly nucleophilic solvents (solvolysis) and conditions that can stabilize a carbocation intermediate. The SN1 reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate.

Possible Carbocationic Rearrangements

The initial formation of a primary carbocation from this compound would be highly unstable. However, this transient species could undergo rapid rearrangement to a more stable carbocation. A 1,2-hydride shift from the adjacent tertiary carbon is not possible. More plausibly, a 1,2-methyl shift could occur, leading to the formation of a more stable tertiary carbocation. This rearrangement would result in a constitutional isomer of the substitution product. The propensity for such rearrangements is a key indicator of an SN1 pathway.

Solvolysis Studies in Varied Media

Solvolysis reactions, where the solvent acts as the nucleophile, are often used to probe the potential for SN1 reactions. In polar protic solvents, which can stabilize both the carbocation intermediate and the leaving group, an SN1 pathway may be favored. For this compound, solvolysis in solvents like formic acid or aqueous ethanol (B145695) could potentially lead to a mixture of direct substitution and rearranged products, signaling the involvement of a carbocation intermediate.

The following interactive data table outlines the hypothetical outcomes of solvolysis of this compound in different solvent systems.

| Solvent | Polarity | Expected Predominant Mechanism | Potential for Rearrangement |

| 80% Ethanol / 20% Water | Polar Protic | SN1/SN2 borderline | Possible |

| Formic Acid | Polar Protic | Likely SN1 | High |

| Acetone | Polar Aprotic | Likely SN2 | Low |

| Methanol | Polar Protic | SN1/SN2 borderline | Possible |

It is important to note that while these principles provide a framework for predicting the reactivity of this compound, specific experimental data would be necessary to definitively elucidate the dominant reaction pathways under various conditions.

Elimination Reactions

Elimination reactions of this compound primarily involve the removal of hydrogen chloride (HCl) to form an alkene. The mechanism and product distribution are heavily influenced by the reaction conditions, particularly the nature of the base employed.

E2 Elimination Pathways and Regioselectivity (e.g., Zaitsev vs. Hofmann products)

The bimolecular elimination (E2) mechanism is a concerted, single-step reaction that requires a strong base. iitk.ac.inmsu.edu The base abstracts a proton from a carbon atom beta to the leaving group (the chlorine atom), while simultaneously the carbon-chlorine bond breaks and a double bond forms. lumenlearning.com

In the case of this compound, the chlorine is attached to a primary carbon (C1). The adjacent carbon (C2) is the sole beta-carbon bearing a hydrogen atom. Consequently, only one constitutional isomer can be formed as the elimination product: 1-(tert-butoxy)-2-methylprop-1-ene .

Because there is only one possible regioisomeric product, a discussion of Zaitsev's versus Hofmann's rule serves to predict reaction behavior under different conditions rather than product structure.

Zaitsev's Rule : This rule predicts that in elimination reactions, the more substituted (and thus more thermodynamically stable) alkene will be the major product. chemistrysteps.commasterorganicchemistry.com This outcome is typically favored when using small, strong bases like sodium ethoxide or sodium hydroxide. libretexts.org

Hofmann's Rule : This rule predicts the formation of the less substituted alkene. This pathway is favored when using sterically bulky bases, such as potassium tert-butoxide, or when the leaving group is large and charged. libretexts.orgmasterorganicchemistry.com The steric hindrance of a bulky base makes it easier to abstract the more accessible, less sterically hindered beta-hydrogen. chemistrysteps.comlibretexts.org

For this compound, while only one product is possible, the use of a bulky base like potassium tert-butoxide would be expected to facilitate the E2 pathway efficiently due to the accessibility of the single beta-hydrogen. askfilo.com

| Factor | Favors Zaitsev Product (More Substituted) | Favors Hofmann Product (Less Substituted) |

|---|---|---|

| Base | Small, unhindered strong bases (e.g., CH₃O⁻, C₂H₅O⁻) | Bulky, sterically hindered bases (e.g., (CH₃)₃CO⁻) |

| Leaving Group | Good, smaller leaving groups (e.g., Cl, Br, I) | Poor, bulky leaving groups (e.g., -NR₃⁺) |

| Substrate Structure | Simple, unhindered alkyl halides | Steric hindrance near the beta-hydrogens |

Competition Between Substitution and Elimination Pathways

Alkyl halides frequently undergo both substitution (S_N) and elimination (E) reactions concurrently, and the product ratio depends on several factors. libretexts.org As a primary alkyl halide, this compound is a candidate for both S_N2 and E2 reactions. msu.edu

The primary factors governing the competition are the structure of the alkyl halide and the nature of the attacking reagent (i.e., its strength as a nucleophile versus its strength as a base). libretexts.orgchegg.com

Substrate Structure : Primary alkyl halides like this one are generally good substrates for S_N2 reactions because the electrophilic carbon is relatively unhindered. lumenlearning.com However, the presence of a methyl group on the beta-carbon introduces some steric hindrance, which can slightly increase the propensity for E2 elimination compared to an unbranched primary halide. libretexts.org

Nucleophile/Base Character :

Strong, Hindered Bases : Reagents like potassium tert-butoxide are strong bases but poor nucleophiles due to their bulk. They overwhelmingly favor the E2 pathway, as abstracting a proton is sterically less demanding than attacking the carbon atom. lumenlearning.comlibretexts.org

Strong, Unhindered Bases : Reagents like sodium methoxide (B1231860) (CH₃ONa) and sodium ethoxide (C₂H₅ONa) are both strong bases and good nucleophiles. With a primary halide, they will yield a mixture of S_N2 and E2 products, with substitution often being the major pathway. msu.edu

Weak Bases, Good Nucleophiles : Species such as iodide (I⁻) or bromide (Br⁻) are good nucleophiles but weak bases. They will react almost exclusively via the S_N2 mechanism. libretexts.org

| Reagent | Type | Major Pathway | Major Product(s) |

|---|---|---|---|

| Potassium tert-butoxide (KOtBu) | Strong, bulky base | E2 | 1-(tert-butoxy)-2-methylprop-1-ene |

| Sodium ethoxide (NaOEt) | Strong, unhindered base/nucleophile | S_N2 / E2 | 1-(tert-butoxy)-3-ethoxy-2-methylpropane and 1-(tert-butoxy)-2-methylprop-1-ene |

| Sodium iodide (NaI) | Weak base, good nucleophile | S_N2 | 1-(tert-butoxy)-3-iodo-2-methylpropane |

| Water (H₂O) | Weak base, weak nucleophile | Very slow or no reaction | N/A |

Cleavage and Transformations of the tert-Butoxy (B1229062) Ether Moiety

The tert-butoxy group is generally stable but can be cleaved under specific, typically acidic, conditions.

Acid-Catalyzed Ether Cleavage Mechanisms

While ethers are known for their chemical stability and resistance to many reagents, they can be cleaved by strong acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgwikipedia.org The mechanism of cleavage for this compound is dictated by the tertiary nature of the tert-butyl group. Such ethers cleave by a mechanism involving a stable carbocation intermediate (S_N1 or E1). longdom.orgfiveable.me

The cleavage process proceeds via the following steps:

Protonation : The ether oxygen atom is protonated by the strong acid, forming a good leaving group (an alcohol).

Carbocation Formation : The carbon-oxygen bond of the protonated tert-butyl group breaks heterolytically. This step is favored because it produces a relatively stable tertiary carbocation (the tert-butyl cation) and a neutral alcohol molecule (3-chloro-2-methylpropan-1-ol). wikipedia.org

Product Formation : The tert-butyl cation can then react in one of two ways:

S_N1 Pathway : The cation is attacked by a nucleophile (the halide ion from the acid, e.g., Br⁻) to form a tertiary alkyl halide (tert-butyl bromide). longdom.org

E1 Pathway : The cation loses a proton from an adjacent carbon to a weak base (like the alcohol solvent or water), forming an alkene (2-methylpropene). libretexts.org

These S_N1 and E1 pathways are often in competition during the acidic cleavage of tert-butyl ethers. libretexts.org

Oxidation and Degradation Pathways of the Ether

Ethers are generally resistant to oxidation under mild conditions. The C-O bond is strong, and there are no easily abstractable hydrogens that would lead to oxidation in the same way as alcohols. The tert-butyl group, lacking any hydrogens on the quaternary carbon, is particularly stable.

Degradation of the ether moiety typically requires harsh conditions. For instance, oxidation may proceed via free-radical pathways at the C-H bonds alpha to the ether oxygen. rsc.org In this compound, this would involve the methylene (B1212753) (-CH₂-) group of the chloropropane chain. However, such reactions are not common and require specific radical initiators or very high temperatures.

It is more relevant to consider the oxidation of the products formed from the ether cleavage described in section 3.3.1. The cleavage yields 3-chloro-2-methylpropan-1-ol (B174840), which is a primary alcohol. Primary alcohols can be readily oxidized by common oxidizing agents (e.g., chromic acid, PCC) to form either an aldehyde (3-chloro-2-methylpropanal) or, with stronger oxidants, a carboxylic acid (3-chloro-2-methylpropanoic acid). The other cleavage products, 2-methylpropene or tert-butyl halides, would undergo their own characteristic oxidation reactions.

Investigations of Intramolecular Cyclization and Rearrangement Reactions

Intramolecular Cyclization

Intramolecular reactions involve one functional group within a molecule reacting with another. For this compound, a hypothetical intramolecular cyclization could involve the ether oxygen acting as an internal nucleophile, attacking the primary carbon bearing the chlorine atom to displace it. This S_N2-type reaction would result in the formation of a four-membered cyclic oxonium ion (a substituted oxetane (B1205548) derivative).

However, this pathway is generally considered unlikely for several reasons:

The formation of four-membered rings is entropically and enthalpically disfavored due to significant ring strain.

The ether oxygen is a weak nucleophile, and such a reaction would likely require Lewis acid catalysis to enhance the electrophilicity of the primary carbon, which could also promote intermolecular reactions.

A more plausible, though still specialized, cyclization could be envisioned by first generating a carbanion within the molecule using a very strong base, which could then displace the chloride. researchgate.net However, under typical basic conditions, the intermolecular E2 elimination is the much more kinetically favorable pathway.

Rearrangement Reactions

Molecular rearrangements, such as hydride or alkyl shifts, are characteristic of reactions involving carbocation intermediates. thermofisher.combyjus.com

The parent molecule, this compound, is a primary alkyl halide and does not readily form a carbocation at the primary carbon under S_N1/E1 conditions. Therefore, it is not expected to undergo rearrangement reactions directly.

Intermediates formed during other reactions could potentially rearrange. As discussed in section 3.3.1, acid-catalyzed cleavage of the ether produces a stable tert-butyl cation. This tertiary carbocation is already at a high stability point and has no incentive to rearrange further. The other cleavage product, 3-chloro-2-methylpropan-1-ol, could undergo rearrangement if subjected to conditions that generate a carbocation, such as treatment with a strong acid to promote dehydration. Loss of water would initially form a primary carbocation, which would instantaneously rearrange via a 1,2-hydride shift to a more stable tertiary carbocation.

Applications of 1 Tert Butoxy 3 Chloro 2 Methylpropane As a Synthetic Intermediate

Precursor in Medicinal Chemistry Synthesis

While specific examples of the direct use of 1-(tert-butoxy)-3-chloro-2-methylpropane in the synthesis of marketed pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are common in bioactive molecules. Chloro-containing compounds are prevalent in a significant number of FDA-approved drugs, highlighting the importance of chlorinated intermediates in drug discovery. The presence of a protected hydroxyl group and a reactive alkyl chloride in this compound makes it a potentially useful precursor for creating diverse molecular scaffolds.

The general utility of similar building blocks, such as chlorohydrins, is well-established in medicinal chemistry for the synthesis of various classes of therapeutic agents. For instance, the core structure of this compound could theoretically be incorporated into larger molecules to introduce specific steric bulk and polarity, which are critical for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The tert-butyl group can enhance lipophilicity, which may improve membrane permeability, while the chloro- and subsequent hydroxyl functionalities offer sites for further chemical elaboration to optimize binding to biological targets.

Table 1: Potential Reactions of this compound in Medicinal Chemistry

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| Nucleophilic Substitution | Amines, thiols, alcohols | Amino alcohols, thioethers, ethers |

| Grignard Reagent Formation | Magnesium | Organometallic intermediates |

| Deprotection of tert-butoxy (B1229062) group | Strong acid (e.g., TFA) | Chloroalcohols |

This table represents theoretical applications based on the functional groups present in the molecule.

Building Block for Agrochemicals and Specialty Chemicals

In the field of agrochemicals, the introduction of specific alkyl and ether functionalities can be crucial for the biological activity of pesticides and herbicides. While direct evidence of this compound's application in commercial agrochemicals is scarce, its structure suggests potential as a building block. The lipophilic tert-butoxy group could enhance the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects.

The chloro-substituent provides a reactive handle for attaching the molecule to other chemical moieties, a common strategy in the development of new agrochemicals. For example, the synthesis of novel insecticides and fungicides often involves the coupling of various heterocyclic or aromatic systems with aliphatic linkers. This compound could serve as such a linker, with the potential for subsequent modification of the protected hydroxyl group to fine-tune the compound's properties.

Role in the Synthesis of Complex Organic Molecules and Natural Product Analogs

The total synthesis of complex organic molecules and natural products often requires chiral building blocks and intermediates with well-defined stereochemistry and multiple functional groups. While this compound is achiral, its derivatives could be resolved or synthesized in an enantioselective manner to serve as precursors in such syntheses.

The strategic use of the tert-butoxy protecting group allows for the unmasking of a hydroxyl group at a later stage in a synthetic sequence, which is a key consideration in the synthesis of polyfunctional molecules. This approach prevents unwanted side reactions and allows for the selective transformation of other functional groups within the molecule. The carbon skeleton of this compound could be incorporated into larger natural product analogs to study structure-activity relationships or to develop novel compounds with enhanced biological properties.

Potential in Material Science: Monomer or Polymer Precursor Applications

A significant potential application of this compound lies in the field of material science, where it is identified as a material building block and an organic monomer for Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and tunable functionalities, making them promising materials for gas storage, separation, and catalysis. nih.gov

The bifunctional nature of this compound makes it a suitable candidate as a linker or monomer in the synthesis of polymers and COFs. The chloro group can undergo nucleophilic substitution reactions to form covalent bonds and build the polymer backbone. The tert-butoxy group can be retained in the final material to impart specific properties, such as hydrophobicity, or it can be removed post-synthesis to generate hydroxyl groups. These hydroxyl groups can then serve as sites for further functionalization, allowing for the tuning of the material's surface properties.

Table 2: Properties of this compound Relevant to Material Science

| Property | Value | Implication for Polymer Synthesis |

| Molecular Formula | C8H17ClO | Defines the monomer unit composition. |

| Molecular Weight | 164.67 g/mol | Influences the stoichiometry of polymerization reactions. |

| Boiling Point | Not readily available | Relevant for polymerization reaction conditions. |

| Reactive Groups | Primary chloride, tert-butoxy ether | Enables covalent bond formation and potential for post-synthetic modification. |

The use of functional monomers like this compound is a key strategy in designing polymers with tailored properties. The incorporation of this monomer into a polymer chain can influence its solubility, thermal stability, and mechanical properties. The bulky tert-butyl group can create void spaces within the polymer structure, potentially increasing its porosity, which is a desirable feature for applications in separation and catalysis.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Studies of 1 Tert Butoxy 3 Chloro 2 Methylpropane

Real-Time Reaction Monitoring with In Situ Spectroscopy (e.g., FTIR, UV-Vis, NMR)

In situ spectroscopy allows for the continuous monitoring of a chemical reaction as it proceeds, providing invaluable data on the concentration of reactants, products, and transient intermediates without the need for sample extraction. mdpi.com This real-time analysis is critical for understanding the kinetics and mechanism of reactions involving 1-(Tert-butoxy)-3-chloro-2-methylpropane.

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR is a powerful technique for tracking the progress of reactions involving this compound by monitoring changes in the vibrational frequencies of functional groups. nih.gov For instance, in a substitution reaction where the chlorine atom is replaced by a nucleophile, the disappearance of the C-Cl stretching band and the appearance of a new band corresponding to the bond formed with the nucleophile can be monitored in real-time. This allows for the determination of reaction rates and the identification of reaction endpoints. mdpi.com

Interactive Data Table: Hypothetical In Situ FTIR Monitoring of a Substitution Reaction

| Time (minutes) | C-Cl Stretch Absorbance (arbitrary units) | C-O Stretch Absorbance (arbitrary units) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 60 | 0.37 | 0.63 |

| 90 | 0.22 | 0.78 |

| 120 | 0.10 | 0.90 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: While this compound itself does not possess a strong chromophore for UV-Vis analysis, this technique can be employed if the reaction involves colored intermediates or products. For example, the formation of certain carbocation intermediates in the presence of a superacid can sometimes give rise to a detectable UV-Vis signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy is an exceptionally powerful tool for mechanistic studies, providing detailed structural information about all species in the reaction mixture. researchgate.netcopernicus.org By acquiring NMR spectra at regular intervals, it is possible to track the disappearance of signals corresponding to this compound and the emergence of signals for products and any observable intermediates. nih.govnih.govresearchgate.net This technique is particularly useful for distinguishing between different isomers that may form during a reaction.

Mass Spectrometry Techniques for Intermediate Detection and Identification (e.g., ESI-MS, GC-MS, HRMS)

Mass spectrometry is indispensable for the detection and structural characterization of reaction intermediates and products, especially those present in low concentrations.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that can be used to detect and identify charged intermediates, such as carbocations, which may be formed during reactions of this compound. nih.gov By directly sampling the reaction mixture, it is possible to observe the mass-to-charge ratio of these transient species, providing direct evidence for a particular reaction pathway.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for separating and identifying volatile products and unreacted starting materials. nih.govshimadzu.com In the context of this compound, GC-MS can be used to analyze the final product mixture to identify substitution and elimination products, providing insights into the competition between these pathways under different reaction conditions. wpmucdn.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown products and intermediates. This level of precision is crucial for distinguishing between species with the same nominal mass but different chemical formulas.

Interactive Data Table: Hypothetical Product Identification by GC-MS

| Retention Time (min) | Major Fragment Ions (m/z) | Proposed Structure |

| 5.4 | 57, 91, 127 | 1-(Tert-butoxy)-2-methylprop-1-ene |

| 6.2 | 57, 75, 111 | 1-(Tert-butoxy)-2-methyl-2-propanol |

| 7.1 | 57, 91, 150 | This compound (starting material) |

Chromatographic Analysis Coupled with High-Resolution Detection for Product Distribution Profiling and Kinetic Studies

Coupling chromatographic separation with high-resolution detection provides a comprehensive picture of the product distribution and allows for detailed kinetic analysis. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), when paired with detectors such as mass spectrometers or diode array detectors, are invaluable.

This approach enables the quantification of each product formed, which is essential for determining reaction selectivity and for optimizing reaction conditions to favor the desired product. By analyzing samples at different time points, detailed kinetic profiles for the consumption of reactants and the formation of products can be constructed.

Chiroptical Spectroscopy for Stereochemical Analysis (e.g., ECD, VCD)

If reactions involving this compound proceed through chiral intermediates or lead to chiral products, chiroptical spectroscopy becomes a critical tool for stereochemical analysis.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov This technique is particularly useful for determining the absolute configuration and enantiomeric excess of chiral products that contain a suitable chromophore. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. It provides information about the stereochemistry of a molecule based on its vibrational modes. A significant advantage of VCD is that it can be applied to a wide range of chiral molecules, even those lacking a UV-Vis chromophore.

The stereochemical outcome of a reaction, such as inversion or retention of configuration at a stereocenter, provides deep insights into the reaction mechanism. embibe.comyoutube.com For instance, a reaction proceeding with complete inversion of configuration is indicative of an S(_N)2 mechanism.

Interactive Data Table: Hypothetical Stereochemical Outcome Analysis

| Reaction Condition | Product | Enantiomeric Excess (%) | Proposed Mechanism |

| Strong Nucleophile, Aprotic Solvent | (S)-Product | 95% | S(_N)2 |

| Weak Nucleophile, Protic Solvent | Racemic Mixture | 0% | S(_N)1 |

Future Research Trajectories and Interdisciplinary Perspectives for 1 Tert Butoxy 3 Chloro 2 Methylpropane

Innovations in Catalytic Activation and Selective Transformations

The chloroalkane and ether moieties of 1-(Tert-butoxy)-3-chloro-2-methylpropane are prime targets for catalytic activation, paving the way for selective chemical transformations. Future research will likely focus on the development of novel catalytic systems that can selectively target either the C-Cl or C-O bond, or even activate adjacent C-H bonds.

The cleavage of ether C-O bonds is a notable reaction, often requiring strong acids. libretexts.org Innovations may arise from the use of milder, more selective catalysts. For instance, the tert-butyl ether group, while generally stable, can be cleaved under specific conditions, and developing catalysts that facilitate this cleavage without affecting other parts of the molecule would be a significant advancement. researchgate.net

The SN2 reaction is a versatile pathway for converting primary alkyl halides into a wide array of functional groups. masterorganicchemistry.com Future research could explore novel catalysts that enhance the efficiency and selectivity of nucleophilic substitution at the primary chloride of this compound, even with sterically hindered nucleophiles. The development of catalysts that can overcome the steric hindrance of the nearby methyl and tert-butoxy (B1229062) groups will be crucial.

Table 1: Potential Catalytic Transformations of this compound

| Functional Group Targeted | Reaction Type | Potential Catalyst Class | Desired Outcome |

|---|---|---|---|

| C-Cl | Nucleophilic Substitution (SN2) | Transition Metal Complexes, Organocatalysts | Introduction of new functional groups (e.g., -OH, -CN, -N3) |

| C-O (ether) | Cleavage | Lewis Acids, Solid Acid Catalysts | Deprotection to reveal the primary alcohol |

Biomimetic Approaches to Functionalization and Derivatization

Biomimetic chemistry, which draws inspiration from biological systems, offers a promising avenue for the selective functionalization of this compound. Enzymes, for instance, can perform highly specific reactions under mild conditions. Future research could focus on designing artificial enzymes or enzyme-mimicking catalytic systems for the targeted modification of this compound.

One potential biomimetic approach involves the use of synthetic receptors that can selectively bind to this compound, positioning a catalytic group in proximity to a specific bond for targeted reaction. This could lead to unprecedented levels of selectivity in functionalization.

Furthermore, inspiration can be drawn from biological systems for the development of novel surface functionalization techniques. While not directly related to the derivatization of the molecule itself, the principles of biomimetic design for surface modification could be applied to create materials with tailored affinities for this compound and its derivatives. mdpi.comnih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Table 2: Applications of AI and Machine Learning in the Study of this compound

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Reaction Prediction | Supervised Learning, Neural Networks | Prediction of product distribution and reaction yields. digitellinc.comnih.gov |

| Catalyst Design | Generative Models, Evolutionary Algorithms | In silico design of catalysts with high selectivity for specific transformations. |

Prospects in Sustainable Chemistry and Resource Efficiency

The principles of sustainable chemistry and resource efficiency will be central to the future production and utilization of this compound. Research in this area will likely focus on developing greener synthetic routes and minimizing waste.

The synthesis of related compounds, such as neopentyl glycol, is an area where sustainable practices are being actively explored. jiuanchemical.comresearchgate.netgoogle.commdpi.com These efforts include the use of more efficient catalysts, waste minimization, and the implementation of energy-efficient processes. jiuanchemical.comjiuanchemical.com Similar strategies can be applied to the synthesis of this compound. The development of flow chemistry processes for the synthesis of tert-butyl esters offers a model for more sustainable and efficient production methods. rsc.org

Exploration of New Chemical Space through Derivatization and Analog Synthesis

The unique structure of this compound makes it an excellent starting point for the exploration of new chemical space. biosolveit.denih.gov The term "chemical space" refers to the vast number of possible molecules that could be synthesized. nih.gov By systematically derivatizing this compound, a library of novel molecules with diverse properties can be created.

Derivatization can be achieved through a variety of reactions targeting the primary chloride. Nucleophilic substitution reactions can be employed to introduce a wide range of functional groups, leading to the synthesis of new alcohols, ethers, amines, and other derivatives. masterorganicchemistry.comwindows.net The exploration of reaction conditions to favor either substitution or elimination pathways will further expand the accessible chemical space. masterorganicchemistry.com

The synthesis of analogs, where parts of the molecule are systematically varied, is another key strategy. For example, replacing the tert-butoxy group with other bulky ethers or modifying the substitution pattern on the propane (B168953) backbone would generate a family of related compounds. This systematic exploration can lead to the discovery of molecules with novel and potentially useful properties. rsc.orgnih.govbiorxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.